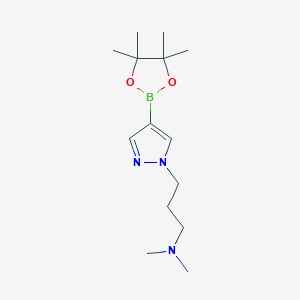
4-(二甲氨基)-2-(三氟甲基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C10H9F3N2. It is also known as DTBN and is a colorless liquid with a strong odor. It is a key intermediate in the synthesis of fluvoxamine .
Synthesis Analysis
4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Molecular Structure Analysis
The molecular weight of “Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is 214.19 g/mol. The structure of this compound can be represented by the SMILES string FC(F)(F)c1ccc(cc1)C#N .Chemical Reactions Analysis
“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis
“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is a solid with a melting point of 39-41 °C and a boiling point of 80-81 °C/20 mmHg . It has a refractive index of n20/D 1.4583 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) . It is insoluble in water .科学研究应用
有机合成
4-(二甲氨基)-2-(三氟甲基)苯腈: 是一种通用的有机合成中间体。 其三氟甲基基团因其能够影响分子电子性质而特别有价值,使其成为药物和农药设计中备受追捧的基团 . 该化合物的腈基可以进行各种转化,例如还原为伯胺或转化为羧酸、酰胺和杂环,这些结构是药物化学的基础。
荧光研究
该化合物的二甲氨基可以参与分子内电荷转移 (ICT),从而导致双重荧光。 这种性质有助于研究分子激发态的动力学,这对理解与光化学和分子电子学等领域相关的光物理过程具有重要意义 .
安全和危害
“Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and Flam. Sol. . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
作用机制
Target of Action
The compound is known for its ability to undergo intramolecular charge transfer .
Mode of Action
The compound exhibits a unique mode of action through intramolecular charge transfer (ICT). This process involves the transfer of an electron within the molecule from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation . This leads to the appearance of dual fluorescence . The ICT reaction underlying the dual fluorescence of this compound indicates that the fully twisted ICT (TICT) state is responsible for the time-resolved transient absorption spectrum, while a distinct partially twisted ICT (pTICT) structure is suggested for the fluorescent ICT state .
Biochemical Pathways
The compound’s ability to undergo ict and exhibit dual fluorescence suggests it may interact with biochemical pathways related to cellular signaling and communication .
Pharmacokinetics
The compound’s ability to undergo ict suggests it may have unique pharmacokinetic properties related to its distribution and metabolism .
Result of Action
The primary result of the compound’s action is the generation of dual fluorescence through ICT . This fluorescence can be observed experimentally and provides valuable information about the compound’s interactions with its environment .
Action Environment
The action of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is influenced by its environment. For instance, the compound’s ICT and resulting fluorescence can be affected by the polarity of the solvent in which it is dissolved . This suggests that environmental factors such as solvent polarity and possibly temperature, pH, and ionic strength could influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
4-(dimethylamino)-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPHSCHVAJUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457253 |
Source


|
| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51332-25-3 |
Source


|
| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51332-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














